
(E)-3-(Boc-amino)acrylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(Boc-amino)acrylic Acid is an organic compound characterized by the presence of a Boc-protected amino group and an acrylic acid moiety. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Boc-amino)acrylic Acid typically involves the protection of an amino group with a Boc group followed by the introduction of the acrylic acid moiety. One common method involves the reaction of Boc-protected amines with acrylic acid derivatives under mild conditions. For instance, the reaction can be carried out using a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-(Boc-amino)acrylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids.
Substitution: The Boc-protected amino group can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(E)-3-(Boc-amino)acrylic Acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for peptide synthesis and modification.
Medicine: It is explored for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of polymers and advanced materials
Mecanismo De Acción
The mechanism of action of (E)-3-(Boc-amino)acrylic Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in various biochemical pathways. The acrylic acid moiety can undergo polymerization or react with nucleophiles, influencing cellular processes and molecular interactions .
Comparación Con Compuestos Similares
(E)-3-(Cbz-amino)acrylic Acid: Similar structure but with a Cbz (carbobenzyloxy) protecting group.
(E)-3-(Fmoc-amino)acrylic Acid: Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
(E)-3-(Alloc-amino)acrylic Acid: Features an Alloc (allyloxycarbonyl) protecting group
Uniqueness: (E)-3-(Boc-amino)acrylic Acid is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Propiedades
Fórmula molecular |
C8H13NO4 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11) |
Clave InChI |
GXAFLSXYHSLRNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


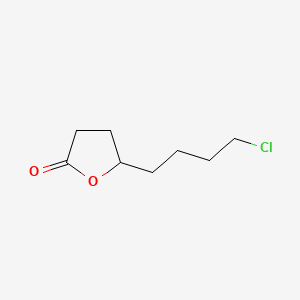
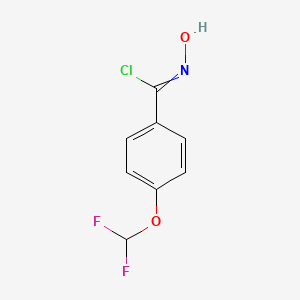
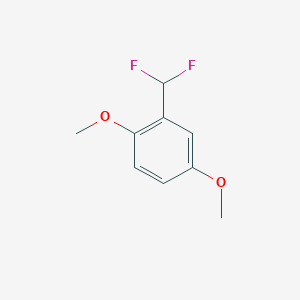
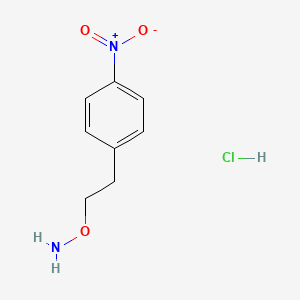
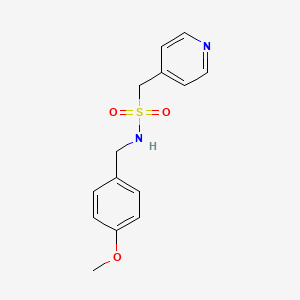

![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)
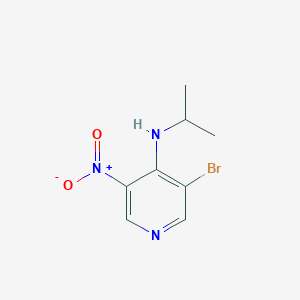
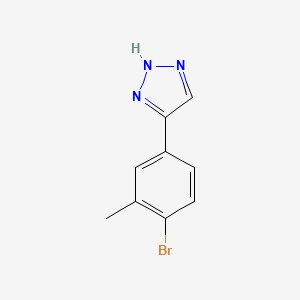
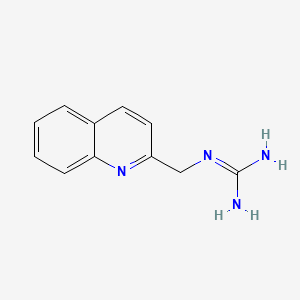
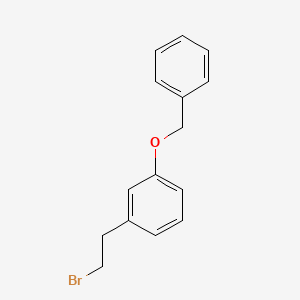

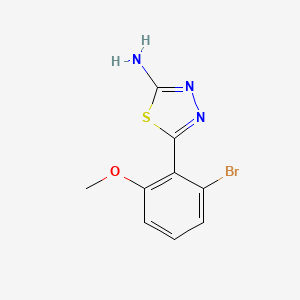
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)
